Hydrochloride Salt Form Enables Superior Aqueous Solubility and Crystallinity Relative to the Free Base
The hydrochloride salt of 2-[(2-Methylpropyl)amino]acetamide (MW: 166.65 g/mol) demonstrates a molecular weight increase of 36.46 g/mol relative to the free base (MW: 130.19 g/mol), corresponding to the addition of HCl [1]. While direct solubility data for the salt is not reported, class-level physicochemical principles establish that hydrochloride salts of primary and secondary amines exhibit significantly enhanced aqueous solubility compared to their free base counterparts due to increased ionic character and hydrogen-bonding capacity [2]. This translates to improved dissolution in polar reaction media and easier handling during aqueous workups. Additionally, the salt form typically provides a sharper, higher melting point and improved crystallinity, facilitating purification and storage [2].
| Evidence Dimension | Aqueous solubility and crystallinity enhancement |
|---|---|
| Target Compound Data | Hydrochloride salt; MW: 166.65 g/mol; 3 H-bond donors, 2 H-bond acceptors; solid powder, room temperature storage [1] |
| Comparator Or Baseline | Free base (2-[(2-Methylpropyl)amino]acetamide, CAS 874657-84-8); MW: 130.19 g/mol; melting point 50-55 °C (predicted) |
| Quantified Difference | MW increase of 28.0% (166.65 vs. 130.19 g/mol); expected enhanced aqueous solubility based on salt formation principles |
| Conditions | General class-level behavior of hydrochloride salts of amines |
Why This Matters
Improved solubility and crystallinity simplify experimental workflows, reduce solvent volume requirements, and enhance reproducibility in aqueous reactions.
- [1] PubChem. Compound Summary for CID 43810547, 2-[(2-Methylpropyl)amino]acetamide hydrochloride. National Center for Biotechnology Information. Accessed 2026. View Source
- [2] Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. View Source
